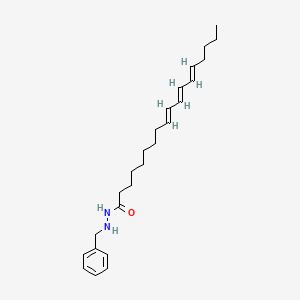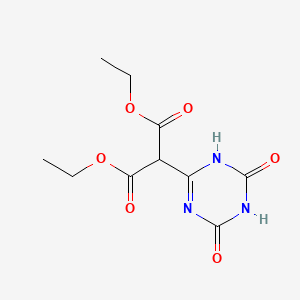
1-(Butylsulfanyl)-3-(diethylamino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Butylsulfanyl)-3-(diethylamino)propan-2-ol is an organic compound that features both a hydroxyl group and a sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butylsulfanyl)-3-(diethylamino)propan-2-ol typically involves the reaction of a suitable precursor with butyl mercaptan and diethylamine. The reaction conditions often require a controlled environment, such as an inert atmosphere, to prevent unwanted side reactions. Common solvents used in the synthesis include ethanol or methanol, and the reaction may be catalyzed by acids or bases depending on the desired pathway.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
1-(Butylsulfanyl)-3-(diethylamino)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
科学的研究の応用
1-(Butylsulfanyl)-3-(diethylamino)propan-2-ol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfanyl and amino groups into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism by which 1-(Butylsulfanyl)-3-(diethylamino)propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s sulfanyl and amino groups can form hydrogen bonds or covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
1-(Dimethylamino)-2-propanol: Similar in structure but with a dimethylamino group instead of a diethylamino group.
1-(Diethylamino)-2-propanol: Lacks the sulfanyl group but has a similar amino and hydroxyl group arrangement.
Propan-2-ol: A simpler alcohol without the sulfanyl or amino groups.
Uniqueness
1-(Butylsulfanyl)-3-(diethylamino)propan-2-ol is unique due to the presence of both a sulfanyl group and a diethylamino group, which confer distinct chemical reactivity and potential applications compared to its analogs. This combination of functional groups allows for versatile interactions in both chemical and biological contexts.
特性
CAS番号 |
51735-04-7 |
|---|---|
分子式 |
C11H25NOS |
分子量 |
219.39 g/mol |
IUPAC名 |
1-butylsulfanyl-3-(diethylamino)propan-2-ol |
InChI |
InChI=1S/C11H25NOS/c1-4-7-8-14-10-11(13)9-12(5-2)6-3/h11,13H,4-10H2,1-3H3 |
InChIキー |
MTEDLOKDRBEAQR-UHFFFAOYSA-N |
正規SMILES |
CCCCSCC(CN(CC)CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


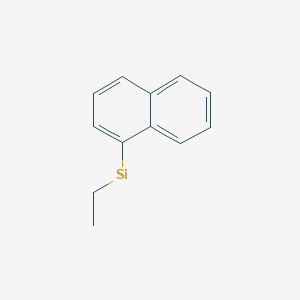
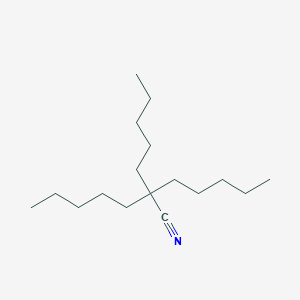
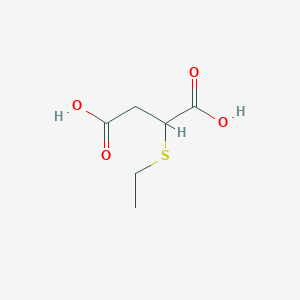
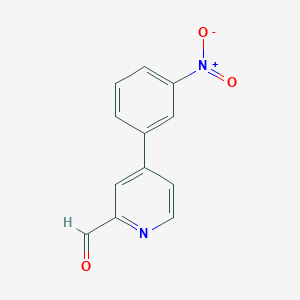
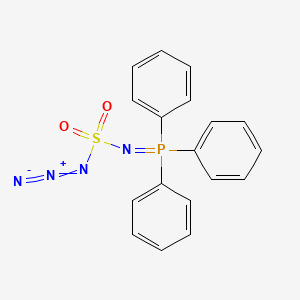

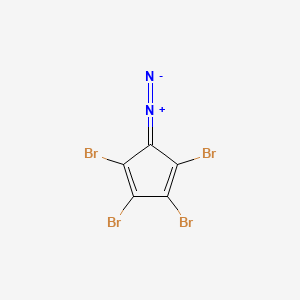
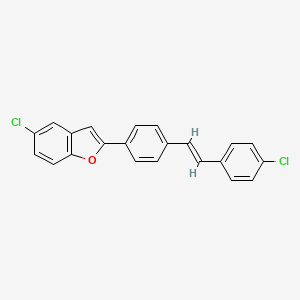
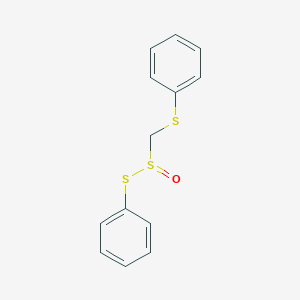

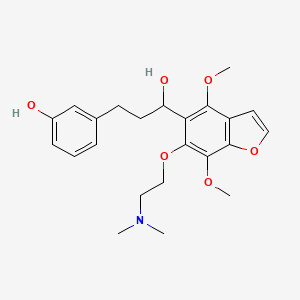
![Ethyl [4-(4-chlorophenyl)-2-(diethylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B14657977.png)
